Mardepodect hydrochloride

Description

BenchChem offers high-quality Mardepodect hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mardepodect hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

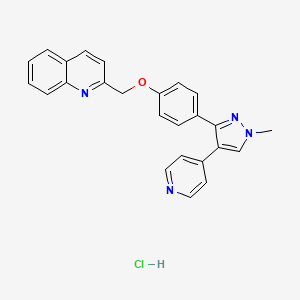

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O.ClH/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;/h2-16H,17H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHTXAXWOXYUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070014-78-5 | |

| Record name | Mardepodect hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2070014785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MARDEPODECT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTZ83KS2UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Investigating Mardepodect Hydrochloride for Huntington's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mardepodect hydrochloride (PF-02545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatal medium spiny neurons that are profoundly affected in Huntington's disease (HD). The therapeutic rationale for Mardepodect in HD was based on the hypothesis that inhibiting PDE10A would enhance cyclic nucleotide signaling, thereby improving corticostriatal function and promoting neuronal survival. Despite a strong preclinical basis and promising early clinical signals, the development of Mardepodect for Huntington's disease was discontinued. This technical guide provides a comprehensive overview of the key data and experimental methodologies associated with the investigation of Mardepodect for HD.

Mechanism of Action and Preclinical Data

Mardepodect is a potent, orally active, and selective inhibitor of PDE10A, with an IC50 of 0.37 nM and over 1000-fold selectivity against other phosphodiesterases.[1][2] The inhibition of PDE10A leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) pathway. This modulation is thought to be crucial for the regulation of gene expression and synaptic plasticity, processes that are disrupted in Huntington's disease.

Preclinical Pharmacodynamics

Preclinical studies in mice demonstrated that Mardepodect administration leads to significant neurochemical changes in the striatum. Intraperitoneal administration of Mardepodect resulted in a dose-dependent increase in striatal cGMP.[2] Furthermore, it was shown to increase the levels of both enkephalin and substance-P mRNA in the striatum of CF-1 mice.[1]

| Preclinical Efficacy Marker | Animal Model | Dose (i.p.) | Observed Effect | Reference |

| GluR1 Phosphorylation | Male CF-1 Mice | 0.3 mg/kg | 3-fold increase | [1] |

| 3 mg/kg | 5.4-fold increase | [1] | ||

| 5 mg/kg | 4.1-fold increase | [1] | ||

| CREB S133 Phosphorylation | Male CF-1 Mice | 0.3 mg/kg | 3-fold increase | [1] |

| 3 mg/kg | 4-fold increase | [1] | ||

| 5 mg/kg | 2.6-fold increase | [1] | ||

| Enkephalin mRNA Levels | CF-1 Mice | 3 mg/kg | Increase | [1] |

| Substance-P mRNA Levels | CF-1 Mice | 3 mg/kg | Increase | [1] |

| Conditioned Avoidance Response | Mice | ED50 = 1 mg/kg | Decrease in avoidance responding | [2] |

Experimental Protocols: Preclinical Studies

In Vivo Phosphorylation Studies:

-

Animal Model: Male CF-1 mice.

-

Drug Administration: Mardepodect (PF-2545920) was administered intraperitoneally at doses of 0.3, 3, and 5 mg/kg.

-

Tissue Collection: Striatal tissue was collected at a specified time point after drug administration.

-

Analysis: Protein extracts from the striatum were subjected to Western blotting using antibodies specific for phosphorylated GluR1 (at serine 845) and phosphorylated CREB (at serine 133). Total protein levels were also measured for normalization.

mRNA Quantification:

-

Animal Model: CF-1 mice.

-

Drug Administration: Mardepodect was administered intraperitoneally at a dose of 3 mg/kg.

-

Tissue Collection: Striatal tissue was dissected.

-

Analysis: Total RNA was extracted from the striatal tissue. The levels of enkephalin and substance-P mRNA were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

Clinical Investigation in Huntington's Disease

The clinical development of Mardepodect for Huntington's disease culminated in a Phase II clinical trial known as the AMARYLLIS study (NCT02197130).[3] While the drug was found to be generally safe, it did not meet its primary efficacy endpoints.[4]

AMARYLLIS Phase II Study (NCT02197130)

This was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Mardepodect in subjects with Huntington's disease.[3][4]

| Trial Parameter | Description |

| Official Title | Randomized, Placebo Controlled Study Of The Efficacy And Safety Of PF-02545920 In Subjects With Huntington's Disease |

| Phase | 2 |

| Participants | 272 subjects with genetically confirmed, symptomatic HD (stages I-II) |

| Intervention | Mardepodect (5 mg or 20 mg) or Placebo |

| Duration | 26 weeks |

| Primary Outcome | Change in Unified Huntington's Disease Rating Scale Total Motor Score (UHDRS-TMS) |

| Secondary Outcomes | UHDRS-Total Maximum Chorea Score, Clinical Global Impression of Improvement (CGI-I) |

Clinical Efficacy and Safety

The AMARYLLIS trial failed to demonstrate a statistically significant improvement in the primary endpoint (UHDRS-TMS) or the secondary endpoints for either dose of Mardepodect compared to placebo.[4] However, pre-specified exploratory analyses using quantitative motor (Q-Motor) measures showed consistent, dose-dependent improvements, suggesting a potential central effect on motor coordination.[4]

Adverse events were more frequent in the treatment arms compared to placebo, with a higher incidence in the 20 mg dose group. The most common treatment-emergent adverse events were somnolence, fatigue, and weight loss.[4]

| Treatment Group | Completion Rate | Adverse Event Frequency | Discontinuation due to AEs |

| Placebo (n=81) | - | 72% | 6% |

| Mardepodect 5 mg (n=79) | - | 86% | 14% |

| Mardepodect 20 mg (n=56) | - | 90% | 26% |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Mardepodect

The following diagram illustrates the proposed mechanism of action of Mardepodect in striatal neurons.

Caption: Proposed signaling pathway of Mardepodect in striatal neurons.

Experimental Workflow: AMARYLLIS Clinical Trial

The following diagram outlines the workflow of the AMARYLLIS Phase II clinical trial.

Caption: Workflow of the AMARYLLIS Phase II clinical trial.

Conclusion

The investigation of Mardepodect hydrochloride for Huntington's disease provides valuable insights into the therapeutic potential and challenges of targeting the PDE10A enzyme in this neurodegenerative disorder. While the clinical development of Mardepodect was discontinued due to a lack of efficacy on primary clinical endpoints, the preclinical data and the observed effects on quantitative motor measures in the AMARYLLIS trial suggest that PDE10A remains a relevant target for further investigation. Future research may focus on exploring higher doses, different patient populations (e.g., earlier stages of HD), or combination therapies to unlock the potential of PDE10A inhibition for the treatment of Huntington's disease. The data and protocols summarized in this guide serve as a resource for researchers continuing to explore this and other therapeutic avenues for this devastating disease.

References

The Pharmacology of Selective PDE10A Inhibitors: A Technical Guide Featuring Mardepodect

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacology of selective phosphodiesterase 10A (PDE10A) inhibitors, with a particular focus on the clinical candidate Mardepodect (PF-2545920). This document details the molecular mechanism of action, key quantitative pharmacological data, comprehensive experimental protocols, and the strategic workflow for the preclinical development of this class of compounds for neuropsychiatric disorders.

Introduction to PDE10A and Its Role in Neuronal Signaling

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signal transduction.[1] PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key brain region involved in motor control, cognition, and emotional processing.[2][3] This specific localization makes PDE10A an attractive therapeutic target for disorders associated with basal ganglia dysfunction, such as schizophrenia and Huntington's disease.[1][2]

The two main populations of MSNs in the striatum are those expressing dopamine D1 receptors (direct pathway) and those expressing dopamine D2 receptors (indirect pathway). PDE10A is present in both types of neurons and plays a crucial role in modulating the downstream signaling of these receptors.[3] Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which in turn modulates the activity of protein kinase A (PKA) and protein kinase G (PKG), respectively. This modulation results in a potentiation of D1 receptor-mediated signaling and an inhibition of D2 receptor-mediated signaling, a profile that is theoretically beneficial for treating the symptoms of psychosis.[3][4]

Quantitative Pharmacology of Selective PDE10A Inhibitors

The development of potent and selective PDE10A inhibitors has been a major focus of pharmaceutical research. Mardepodect (PF-2545920) emerged as a clinical candidate from these efforts.[2][5] The following tables summarize key quantitative data for Mardepodect and other notable PDE10A inhibitors.

Table 1: In Vitro Potency and Selectivity of PDE10A Inhibitors

| Compound | IC50 (nM) vs. PDE10A | Selectivity vs. other PDEs | Reference(s) |

| Mardepodect (PF-2545920) | 0.37 | >1000-fold | [2][5] |

| TAK-063 | 0.30 | >15000-fold | [1] |

| TP-10 | 0.3 | - | [1] |

| CPL500036 | 1.0 | >100-fold | [1] |

Table 2: Pharmacokinetic Properties of Mardepodect (PF-2545920)

| Species | Clearance (mL/min/Kg) | Bioavailability | Blood-Brain Barrier Penetration | Reference(s) |

| Rat (Sprague-Dawley) | 36 (IV) | Orally active | Yes | [5][6] |

| Dog (Beagle) | 7.2 (IV) | - | - | [6] |

| Monkey (Cynomolgus) | 13.9 (IV) | - | - | [6] |

Table 3: In Vivo Efficacy of Mardepodect (PF-2545920)

| Animal Model | Endpoint | Effective Dose (ED50) | Reference(s) |

| Rat (Sprague-Dawley) | Conditioned Avoidance Response (CAR) | 1 mg/kg | [2] |

| Mouse (CD-1) | Striatal cGMP elevation | ~1 mg/kg (3-fold increase) | [6] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used in the pharmacological characterization of PDE10A inhibitors.

PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

This in vitro assay is a primary screening method to determine the potency of a compound to inhibit PDE10A enzymatic activity. The principle is based on the change in fluorescence polarization (FP) of a fluorescently labeled cyclic nucleotide substrate upon its hydrolysis by PDE10A.

Materials:

-

Recombinant human PDE10A2 enzyme

-

FAM-labeled cAMP (fluorescent substrate)

-

PDE Assay Buffer

-

Binding Agent (binds to the hydrolyzed substrate)

-

Test compounds (e.g., Mardepodect)

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Setup:

-

Add PDE Assay Buffer to all wells.

-

Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

-

Enzyme Addition: Add a pre-determined optimal concentration of PDE10A2 enzyme to all wells except the negative control.

-

Substrate Addition: Add FAM-labeled cAMP to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Binding Agent Addition: Add the Binding Agent to all wells to stop the reaction and bind to the hydrolyzed FAM-AMP.

-

Measurement: Read the fluorescence polarization on a plate reader with excitation at ~485 nm and emission at ~528 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conditioned Avoidance Response (CAR) in Rats

The CAR test is a widely used behavioral model to predict the antipsychotic-like activity of a compound.[7][8][9][10] It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Apparatus:

-

A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.

-

A conditioned stimulus (CS) generator (e.g., a tone or light).

-

An unconditioned stimulus (US) generator (the footshock).

-

Automated tracking software to record the animal's movement between compartments.

Procedure:

-

Acquisition Training:

-

Place a rat in one compartment of the shuttle box.

-

Present the CS (e.g., a 10-second tone).

-

Immediately following the CS, deliver the US (e.g., a 0.5 mA footshock) for a maximum of 10 seconds.

-

If the rat moves to the other compartment during the CS presentation, it is recorded as an "avoidance" response, and the US is not delivered.

-

If the rat moves to the other compartment during the US presentation, it is recorded as an "escape" response.

-

If the rat fails to move during the US, it is recorded as an "escape failure."

-

Repeat for a set number of trials (e.g., 30 trials) per day until the rats reach a stable baseline of high avoidance responding (e.g., >80%).

-

-

Drug Testing:

-

Administer the test compound (e.g., Mardepodect, 1 mg/kg, intraperitoneally) or vehicle at a specified time before the test session.

-

Place the rat in the shuttle box and run a session of 30 trials as described above.

-

Record the number of avoidances, escapes, and escape failures.

-

-

Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures. The ED50 is the dose at which the avoidance response is inhibited by 50%.

In Vivo Microdialysis for Striatal cGMP Measurement

This technique allows for the in vivo sampling of extracellular fluid from a specific brain region to measure changes in neurotransmitter or second messenger levels in response to drug administration.[6][11]

Procedure:

-

Surgical Implantation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the striatum.

-

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

-

Baseline Collection: After a stabilization period (e.g., 60-90 minutes), collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

Drug Administration: Administer the test compound (e.g., Mardepodect) via the desired route (e.g., intraperitoneal injection).

-

Post-Drug Collection: Continue collecting dialysate samples for several hours after drug administration.

-

Sample Analysis:

-

Analyze the concentration of cGMP in the dialysate samples using a sensitive analytical method such as a radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[6]

-

-

Data Analysis: Express the cGMP levels as a percentage of the baseline and plot the time course of the drug's effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by PDE10A inhibitors and the typical preclinical development workflow for such compounds.

PDE10A Signaling in Medium Spiny Neurons

References

- 1. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]

- 2. Mardepodect - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Differential regulation of cyclic GMP levels in the frontal cortex and the cerebellum of anesthetized rats by nitric oxide: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 8. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Mardepodect Hydrochloride on Striatal cGMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mardepodect hydrochloride (also known as PF-2545920 and MP-10) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A). This enzyme is densely expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and reward. PDE10A plays a crucial role in regulating intracellular signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE10A by mardepodect leads to a significant and dose-dependent elevation of cGMP levels within the striatum. This technical guide provides a comprehensive overview of the effects of mardepodect on striatal cGMP, including quantitative data from preclinical studies, detailed experimental methodologies, and a visualization of the underlying signaling pathways.

Introduction

Mardepodect hydrochloride is a brain-penetrant small molecule that has been investigated for its therapeutic potential in central nervous system disorders, including schizophrenia and Huntington's disease.[1] Its primary mechanism of action is the selective inhibition of the PDE10A enzyme.[2][3] PDE10A is a dual-substrate phosphodiesterase that degrades both cAMP and cGMP, thereby acting as a critical regulator of cyclic nucleotide signaling in striatal neurons.[4][5] By inhibiting PDE10A, mardepodect prevents the breakdown of cGMP, leading to its accumulation in the striatum.[2][3] This modulation of the cGMP signaling cascade is believed to underlie the pharmacological effects of the compound. This guide will focus specifically on the impact of mardepodect on striatal cGMP levels, presenting key preclinical data and the methodologies used to obtain them.

Quantitative Data Summary

Preclinical studies in murine models have consistently demonstrated that systemic administration of mardepodect hydrochloride results in a dose-dependent increase in striatal cGMP concentrations. The table below summarizes the key quantitative findings from these studies.

| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Time Point | Fold Increase in Striatal cGMP (approx.) | Reference |

| Mardepodect (as PDE10A inhibitor) | Male CD-1 Mice | 1 | Subcutaneous (s.c.) | Not Specified | 3-fold | [6] |

| Mardepodect (as PDE10A inhibitor) | Male CD-1 Mice | 3.2 | Subcutaneous (s.c.) | Not Specified | 5-fold | [6] |

| PDE10A Inhibitor (TP-10) | C57BL/6J Mice | 3.2 | Subcutaneous (s.c.) | 30 minutes | Not specified, but robust increase shown |

Signaling Pathway

The elevation of striatal cGMP levels by mardepodect is a direct consequence of its inhibitory action on PDE10A within a well-defined signaling cascade. The process begins with the synthesis of nitric oxide (NO) and culminates in the downstream effects of elevated cGMP.

Experimental Protocols

The following is a detailed, representative protocol for determining the effect of mardepodect hydrochloride on striatal cGMP levels in mice, synthesized from published research and standard laboratory practices.

Experimental Workflow

Materials and Reagents

-

Mardepodect hydrochloride (PF-2545920)

-

Vehicle (e.g., saline, or a solution of DMSO, PEG300, and Tween-80 in saline)

-

Male CD-1 or C57BL/6J mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane) and euthanasia agent (e.g., CO2)

-

Surgical tools for dissection

-

Liquid nitrogen

-

0.1 M Hydrochloric acid (HCl)

-

Homogenizer (e.g., sonicator or rotor-stator homogenizer)

-

Refrigerated centrifuge

-

Commercially available cGMP competitive enzyme-linked immunosorbent assay (ELISA) kit

-

Microplate reader

Procedure

-

Animal Dosing:

-

House mice under standard laboratory conditions with ad libitum access to food and water for at least one week prior to the experiment for acclimatization.

-

Prepare a stock solution of mardepodect hydrochloride in a suitable vehicle.

-

Divide mice into treatment groups (e.g., vehicle control, 1 mg/kg mardepodect, 3 mg/kg mardepodect).

-

Administer the appropriate treatment via subcutaneous injection.

-

-

Tissue Collection:

-

At a predetermined time point post-dosing (e.g., 30 minutes), euthanize the mice.

-

Immediately decapitate the animal and rapidly dissect the brain on a cold surface.

-

Isolate the striata from both hemispheres.

-

Flash-freeze the collected striatal tissue in liquid nitrogen to halt enzymatic activity.

-

Store samples at -80°C until further processing.

-

-

Sample Preparation for cGMP Assay:

-

On the day of the assay, place the frozen striata in a pre-chilled tube containing a defined volume of 0.1 M HCl (e.g., 500 µL).

-

Homogenize the tissue thoroughly on ice.

-

Centrifuge the homogenate at >600 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cGMP.

-

-

cGMP Quantification (ELISA):

-

Follow the protocol provided with the commercial cGMP competitive ELISA kit. This typically involves:

-

Preparing a standard curve using the provided cGMP standards.

-

Adding standards and samples to a microplate pre-coated with a cGMP antibody.

-

Adding a fixed amount of enzyme-conjugated cGMP to each well to compete with the cGMP in the samples/standards for antibody binding.

-

Incubating the plate to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate that reacts with the enzyme on the conjugated cGMP to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance on a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known concentrations of the cGMP standards.

-

Determine the concentration of cGMP in the experimental samples by interpolating their absorbance values from the standard curve.

-

Normalize the cGMP concentration to the amount of protein in the sample (determined by a separate protein assay, e.g., BCA assay) or to the weight of the tissue.

-

Express the results as pmol of cGMP per mg of protein or per gram of tissue.

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare cGMP levels between treatment groups.

-

Discussion

The inhibition of PDE10A by mardepodect hydrochloride reliably and robustly increases cGMP levels in the striatum. This effect is a direct consequence of preventing the degradation of cGMP synthesized via the nNOS-sGC pathway. The methodologies outlined in this guide provide a framework for the preclinical assessment of this pharmacological effect. The quantification of striatal cGMP is a critical biomarker for confirming target engagement and understanding the dose-response relationship of PDE10A inhibitors like mardepodect. The consistent findings across studies underscore the central role of the PDE10A-cGMP signaling pathway in the mechanism of action of this class of compounds. Further research utilizing these methods can aid in the development of novel therapeutics targeting this pathway for various neurological and psychiatric disorders.

References

- 1. [PDF] Preclinical Characterization of Selective Phosphodiesterase 10A Inhibitors: A New Therapeutic Approach to the Treatment of Schizophrenia | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Effects of a novel phosphodiesterase 10A inhibitor in non-human primates: a therapeutic approach for schizophrenia with improved side effect profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. psychiatryonline.org [psychiatryonline.org]

Physicochemical Properties of Mardepodect Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mardepodect hydrochloride (PF-2545920 hydrochloride) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia involved in motor control, cognition, and emotional regulation. By inhibiting PDE10A, Mardepodect modulates cyclic nucleotide signaling pathways, which has shown potential in preclinical models for the treatment of neuropsychiatric disorders such as schizophrenia. This technical guide provides a comprehensive overview of the available physicochemical properties of Mardepodect hydrochloride, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Data

A summary of the known physicochemical properties of Mardepodect and its hydrochloride salt is presented below. While extensive experimental data for the hydrochloride salt is not publicly available, this section consolidates the current knowledge.

Table 1: Physicochemical Properties of Mardepodect and Mardepodect Hydrochloride

| Property | Value | Salt Form |

| Chemical Name | 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxymethyl]-quinoline hydrochloride | Hydrochloride |

| Molecular Formula | C₂₅H₂₁ClN₄O | Hydrochloride |

| Molecular Weight | 428.91 g/mol | Hydrochloride |

| CAS Number | 2070014-78-5 | Hydrochloride |

| Appearance | Solid | Hydrochloride |

| Solubility | Water: Insoluble[2][3] DMSO: ≥ 45 mg/mL[4] Ethanol: 78 mg/mL[3] | Free Base |

| LogP (calculated) | 5.28 | Free Base |

| Melting Point | Not available | Hydrochloride |

| pKa | Not available | Hydrochloride |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for drug development and quality control. Below are representative protocols for determining solubility, melting point, and pKa, which can be applied to Mardepodect hydrochloride.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of Mardepodect hydrochloride to a known volume of purified water (e.g., 10 mg of compound to 1 mL of water) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to separate the undissolved solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC).

-

Quantification: Analyze the concentration of Mardepodect hydrochloride in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or M based on the measured concentration and the dilution factor.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of a solid crystalline substance.

Protocol:

-

Sample Preparation: Ensure the Mardepodect hydrochloride sample is finely powdered and completely dry.

-

Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Melting Point Determination:

-

For an unknown melting point, perform a rapid preliminary run by heating at a rate of 10-20 °C/minute to get an approximate range.

-

For a precise measurement, start heating at a slower rate (e.g., 1-2 °C/minute) from a temperature approximately 10-15 °C below the expected melting point.

-

-

Data Recording: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The melting point is reported as this range.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of an ionizable compound.

Protocol:

-

Sample Preparation: Accurately weigh a sample of Mardepodect hydrochloride and dissolve it in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if necessary to ensure solubility).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. The pH at the half-equivalence point is equal to the pKa. For more complex molecules or those with low solubility, computational methods or alternative techniques like UV-spectrophotometry or capillary electrophoresis may be employed.

Mechanism of Action and Signaling Pathway

Mardepodect hydrochloride is a selective inhibitor of PDE10A. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In the striatum, PDE10A is highly expressed in medium spiny neurons (MSNs), which are the principal neurons of this brain region and are crucial for the regulation of motor activity and reward-related behaviors. MSNs are divided into two main populations: those expressing the D1 dopamine receptor (direct pathway) and those expressing the D2 dopamine receptor (indirect pathway).

Inhibition of PDE10A by Mardepodect leads to an accumulation of cAMP and cGMP in MSNs. This has differential effects on the two pathways:

-

In D1-receptor expressing MSNs (Direct Pathway): Increased cAMP levels potentiate the signaling cascade initiated by dopamine binding to D1 receptors, which are Gs-coupled. This leads to enhanced activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets like DARPP-32, ultimately facilitating neuronal activity in the direct pathway.

-

In D2-receptor expressing MSNs (Indirect Pathway): Dopamine binding to D2 receptors, which are Gi-coupled, normally inhibits adenylyl cyclase and reduces cAMP levels. By preventing the breakdown of the remaining cAMP, PDE10A inhibition counteracts this effect, leading to an increase in PKA activity and phosphorylation of its substrates. This functional inhibition of D2 receptor signaling reduces the activity of the indirect pathway.

The net effect of PDE10A inhibition is a rebalancing of the direct and indirect pathways, a mechanism that is thought to be beneficial in conditions like schizophrenia where dopamine signaling is dysregulated.

Caption: Signaling pathway of Mardepodect hydrochloride via PDE10A inhibition.

Experimental Workflow

The following diagram illustrates a logical workflow for the characterization and analysis of a novel PDE10A inhibitor like Mardepodect hydrochloride, from initial synthesis to in vitro and in vivo evaluation.

Caption: Logical workflow for the development and characterization of Mardepodect HCl.

References

An In-depth Guide to the Synthesis and Chemical Structure of Mardepodect Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mardepodect, also known by its developmental code PF-2545920, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). The hydrochloride salt of this compound has been a subject of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis and chemical structure of Mardepodect hydrochloride, including detailed experimental protocols and a visualization of its relevant signaling pathway.

Chemical Structure and Properties

Mardepodect hydrochloride is chemically named 2-[[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl]quinoline hydrochloride. Its chemical structure is characterized by a central pyrazole ring substituted with a methyl group, a pyridine ring, and a phenoxymethyl-quinoline moiety.

Table 1: Physicochemical Properties of Mardepodect Hydrochloride

| Property | Value |

| Molecular Formula | C₂₅H₂₁ClN₄O |

| Molecular Weight | 428.92 g/mol |

| Appearance | Solid |

| Purity | >98.00% |

Synthesis of Mardepodect

The synthesis of Mardepodect is a multi-step process involving the construction of the key pyrazole intermediate followed by its coupling with the quinoline fragment. The following experimental protocols are based on the procedures described in the scientific literature.

Experimental Protocols

Scheme 1: Synthesis of Intermediate 1 - 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one

-

Materials: 4-methoxyacetophenone, 4-picolyl chloride hydrochloride, Sodium hydride (60% dispersion in mineral oil), N,N-Dimethylformamide (DMF).

-

Procedure:

-

A solution of 4-methoxyacetophenone in DMF is added dropwise to a suspension of sodium hydride in DMF at 0 °C under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

4-picolyl chloride hydrochloride is added portionwise, and the mixture is stirred at room temperature overnight.

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one.

-

Scheme 2: Synthesis of Intermediate 2 - 3-(4-methoxyphenyl)-1-methyl-4-(pyridin-4-yl)-1H-pyrazole

-

Materials: 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Methylhydrazine, Acetic acid.

-

Procedure:

-

A mixture of 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one and DMF-DMA is heated at 120 °C for 4 hours.

-

The reaction mixture is cooled to room temperature, and the excess DMF-DMA is removed under reduced pressure.

-

The resulting crude enaminone is dissolved in acetic acid, and methylhydrazine is added.

-

The mixture is heated at 100 °C for 2 hours.

-

The reaction mixture is cooled, poured into ice water, and basified with a saturated sodium bicarbonate solution.

-

The resulting precipitate is collected by filtration, washed with water, and dried to give 3-(4-methoxyphenyl)-1-methyl-4-(pyridin-4-yl)-1H-pyrazole.

-

Scheme 3: Synthesis of Intermediate 3 - 4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenol

-

Materials: 3-(4-methoxyphenyl)-1-methyl-4-(pyridin-4-yl)-1H-pyrazole, Boron tribromide, Dichloromethane (DCM).

-

Procedure:

-

A solution of boron tribromide in DCM is added dropwise to a solution of 3-(4-methoxyphenyl)-1-methyl-4-(pyridin-4-yl)-1H-pyrazole in DCM at -78 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

-

The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenol.

-

Scheme 4: Synthesis of Mardepodect

-

Materials: 4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenol, 2-(chloromethyl)quinoline, Potassium carbonate, Acetonitrile.

-

Procedure:

-

A mixture of 4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenol, 2-(chloromethyl)quinoline, and potassium carbonate in acetonitrile is heated at reflux overnight.

-

The reaction mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography to afford Mardepodect free base.

-

Scheme 5: Formation of Mardepodect Hydrochloride

-

Materials: Mardepodect free base, Hydrochloric acid (in diethyl ether or isopropanol).

-

Procedure:

-

Mardepodect free base is dissolved in a suitable solvent such as dichloromethane or ethyl acetate.

-

A solution of hydrochloric acid in diethyl ether or isopropanol is added dropwise with stirring.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield Mardepodect hydrochloride.

-

Characterization Data

The synthesized Mardepodect hydrochloride can be characterized by various analytical techniques to confirm its identity and purity.

Table 2: Representative Analytical Data for Mardepodect Hydrochloride

| Analysis | Result |

| ¹H NMR | Consistent with the proposed structure. |

| Mass Spectrometry (MS) | [M+H]⁺ peak corresponding to the molecular weight of the free base. |

| High-Performance Liquid Chromatography (HPLC) | Purity typically >98%. |

Mechanism of Action and Signaling Pathway

Mardepodect is a potent inhibitor of PDE10A, an enzyme primarily expressed in the medium spiny neurons of the striatum. PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various intracellular signaling pathways. By inhibiting PDE10A, Mardepodect increases the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This modulation of neuronal signaling is believed to be the basis for its potential therapeutic effects.

Demise of a Novel Therapeutic Approach: The Discontinuation of Mardepodect Hydrochloride Clinical Trials

New York, NY – The clinical development of Mardepodect hydrochloride (PF-02545920), a promising novel phosphodiesterase 10A (PDE10A) inhibitor, was halted for the treatment of both schizophrenia and Huntington's disease due to a demonstrated lack of clinical efficacy in Phase 2 trials. Despite a strong preclinical rationale and generally acceptable safety profile, the compound failed to meet its primary endpoints in rigorous clinical testing, leading to Pfizer's decision in May 2017 to discontinue its development for these indications. This outcome highlights the significant challenges in translating preclinical neuroscience findings into effective therapies for complex neuropsychiatric and neurodegenerative disorders.

Mardepodect was designed to enhance cyclic nucleotide signaling in medium spiny neurons of the striatum, a key node in brain circuits implicated in both psychosis and motor control. By inhibiting PDE10A, the drug was expected to modulate the activity of dopamine D1 and D2 receptor pathways, offering a novel therapeutic mechanism distinct from existing antipsychotics and treatments for Huntington's disease.

Lack of Efficacy in Schizophrenia

Failure to Meet Endpoints in Huntington's Disease

Similarly, the AMARYLLIS trial (NCT02197130), a Phase 2, randomized, placebo-controlled study, assessed the efficacy and safety of Mardepodect in subjects with early-stage Huntington's disease. The trial did not meet its primary outcome, which was a significant improvement in the Unified Huntington's Disease Rating Scale Total Motor Score (UHDRS-TMS).[3] Furthermore, no significant benefits were observed in key secondary efficacy assessments.[3] While the drug was found to be generally safe, it did not demonstrate superiority over placebo in improving the motor symptoms of Huntington's disease.[3][4] Some dose-dependent improvements in quantitative motor measures were observed, suggesting a potential central effect of the drug, but these findings were not clinically significant.[3]

Quantitative Data Summary

The following tables summarize the key design and outcomes of the pivotal Phase 2 clinical trials for Mardepodect hydrochloride.

Table 1: Mardepodect Phase 2 Schizophrenia Trial (NCT01175135) Summary

| Parameter | Details |

| Primary Endpoint | Mean change from baseline in PANSS total score at Day 28 |

| Mardepodect (5 mg & 15 mg Q12H) | Not significantly different from placebo[1] |

| Risperidone (3 mg Q12H) | Statistically significant improvement vs. placebo[1] |

| Key Adverse Events | Dystonia observed in the Mardepodect groups[1] |

| Conclusion | Lack of efficacy for Mardepodect as a monotherapy for acute schizophrenia[1] |

Table 2: Mardepodect Phase 2 Huntington's Disease Trial (AMARYLLIS - NCT02197130) Summary

| Parameter | Details |

| Primary Endpoint | Improvement on the Unified Huntington's Disease Rating Scale Total Motor Score (UHDRS-TMS) |

| Mardepodect (5 mg & 20 mg) | Failed to demonstrate superiority over placebo[3] |

| Secondary Endpoints | No significant benefit on secondary efficacy assessments[3] |

| Key Adverse Events | Somnolence, fatigue, and weight loss were more frequent with the higher dose[3] |

| Conclusion | Lack of efficacy in improving motor symptoms of Huntington's disease[3][4] |

Experimental Protocols

Schizophrenia (NCT01175135)

The study was a multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group trial. Eligible patients were adults (18-65 years) with a diagnosis of schizophrenia who were experiencing an acute exacerbation of psychotic symptoms.[1] Participants were randomized to receive either Mardepodect (5 mg or 15 mg twice daily), risperidone (3 mg twice daily), or a placebo for 28 days.[1] The primary efficacy measure was the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS). Safety and tolerability were also assessed.

Huntington's Disease (AMARYLLIS - NCT02197130)

This was a randomized, double-blind, placebo-controlled Phase 2 study. The trial enrolled subjects with genetically confirmed, symptomatic Huntington's disease.[3] Participants were randomized to receive one of two doses of Mardepodect or a placebo. The primary outcome measure was the change in the Unified Huntington's Disease Rating Scale Total Motor Score (UHDRS-TMS) from baseline to the end of the treatment period.[3] Secondary endpoints included other measures of motor function, clinical global impression, and safety.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for Mardepodect and the logical flow leading to the discontinuation of its clinical trials are illustrated in the diagrams below.

Caption: Proposed mechanism of Mardepodect hydrochloride.

Caption: Logical flow leading to the discontinuation of Mardepodect trials.

References

- 1. Phosphodiesterase 10A Inhibitor Monotherapy Is Not an Effective Treatment of Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurologylive.com [neurologylive.com]

- 4. The most used drugs in Huntington disease clinical trials - Pharmaceutical Technology [pharmaceutical-technology.com]

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of Mardepodect Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of Mardepodect hydrochloride (also known as PF-2545920 and MP-10). Mardepodect is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum.[1] Its ability to cross the BBB is a critical attribute for its development as a therapeutic agent for central nervous system (CNS) disorders such as schizophrenia and Huntington's disease.[1]

Executive Summary

Quantitative Data on Blood-Brain Barrier Permeability

Direct quantitative data for the blood-brain barrier permeability of Mardepodect hydrochloride, such as a definitive brain-to-plasma (B/P) concentration ratio or an in vitro apparent permeability coefficient (Papp), are not specified in the reviewed literature. However, a study on a series of related PDE10A inhibitors provides context for the expected range of brain penetration for this class of compounds.

Table 1: Brain-to-Plasma (B/P) Ratios of Structurally Related PDE10A Inhibitors

| Compound Class | Brain-to-Plasma (B/P) Ratio |

| 4-Phenyl Substituted Pyridine | 1.8 |

| Tetrahydrobenzothiophene Amides | 0.4 - 0.5 |

| Chiral Benzofuran | 0.4 - 0.5 |

Data from a study on novel PDE10A inhibitors, where plasma and brain levels were measured 1 hour after a 10 mg/kg dose.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The determination of a compound's ability to cross the BBB involves a variety of in vivo and in vitro experimental models. Below are detailed methodologies for key experiments relevant to the assessment of CNS drugs like Mardepodect.

In Vivo Rodent Brain-to-Plasma Ratio Determination

This protocol describes a common in vivo method to quantify the extent of a drug's penetration into the brain.

Objective: To determine the ratio of the concentration of the test compound in the brain tissue to its concentration in the plasma at a specific time point after administration.

Materials:

-

Test compound (e.g., Mardepodect hydrochloride)

-

Vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Male Sprague-Dawley rats (or other appropriate rodent model)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Blood collection tubes (containing anticoagulant)

-

Brain harvesting tools

-

Homogenizer

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Dosing: Administer the test compound to a cohort of rats at a defined dose and route (e.g., intravenous, intraperitoneal, or oral).

-

Blood Collection: At a predetermined time point post-administration (e.g., 1 hour), anesthetize the animals and collect a blood sample via cardiac puncture.

-

Plasma Separation: Centrifuge the blood sample to separate the plasma.

-

Brain Perfusion and Harvesting: Perform a transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. Immediately following perfusion, surgically remove the brain.

-

Sample Preparation:

-

Accurately weigh the brain tissue.

-

Homogenize the brain tissue in a suitable buffer.

-

Prepare plasma samples for analysis.

-

-

Bioanalysis: Determine the concentration of the test compound in the plasma and brain homogenate using a validated LC-MS/MS method.

-

Calculation: Calculate the brain-to-plasma ratio using the following formula:

-

B/P Ratio = (Concentration in brain homogenate (ng/g)) / (Concentration in plasma (ng/mL))

-

In Vivo Brain-to-Plasma Ratio Workflow

In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay used to predict the passive diffusion of a compound across a lipid membrane, simulating the BBB.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across an artificial lipid membrane.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane lipid solution (e.g., porcine brain lipid extract in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound and control compounds (high and low permeability)

-

Plate reader (UV-Vis or other appropriate detection method)

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane lipid solution.

-

Compound Preparation: Prepare solutions of the test compound and control compounds in PBS.

-

Assay Setup:

-

Fill the acceptor plate wells with fresh PBS.

-

Add the compound solutions to the donor plate wells.

-

Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.

-

-

Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader.

-

Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

-

Where: V_D = volume of donor well, V_A = volume of acceptor well, A = filter area, t = incubation time, C_A(t) = concentration in acceptor well at time t, and C_equilibrium = equilibrium concentration.

-

PAMPA-BBB Experimental Workflow

Signaling Pathways Modulated by Mardepodect

Mardepodect's therapeutic effects are mediated by its inhibition of PDE10A, which is highly expressed in the medium spiny neurons (MSNs) of the striatum. These neurons are key components of the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia, which are critical for motor control and cognitive function.

By inhibiting PDE10A, Mardepodect prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

In the Direct Pathway (D1-MSNs): Activation of D1 receptors by dopamine stimulates cAMP production. PDE10A inhibition by Mardepodect amplifies this signal, leading to enhanced PKA activity and potentiation of the direct pathway.

-

In the Indirect Pathway (D2-MSNs): Activation of D2 receptors by dopamine inhibits cAMP production. By inhibiting PDE10A, Mardepodect counteracts this effect, leading to an increase in cAMP and PKA activity, which functionally inhibits the indirect pathway.

The net effect of Mardepodect is a rebalancing of the direct and indirect pathways, which is thought to underlie its antipsychotic and therapeutic effects.

Mardepodect's Mechanism of Action via PDE10A Inhibition

Conclusion

References

- 1. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mardepodect | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. In Vivo Characterization of Two 18F-Labeled PDE10A PET Radioligands in Nonhuman Primate Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Integral Role of Phosphodiesterase 10A in Modulating Corticostriatal Circuitry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Phosphodiesterase 10A (PDE10A) and its critical function as a modulator of the corticostriatal circuits. PDE10A's unique expression profile and its role in regulating cyclic nucleotide signaling place it at the nexus of integrating cortical and dopaminergic inputs to the striatum, making it a key target for therapeutic development in neuropsychiatric and neurodegenerative disorders.

Core Concepts: PDE10A Function and Expression

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical intracellular second messengers.[1] Its expression in the brain is highly localized, found almost exclusively within the GABAergic medium spiny neurons (MSNs) of the striatum (caudate nucleus and putamen), the nucleus accumbens, and the olfactory tubercle.[2][3] These MSNs are the principal input neurons of the basal ganglia, a group of subcortical nuclei essential for motor control, action selection, and reward-based learning.[4][5]

Crucially, PDE10A is expressed in MSNs of both the direct (striatonigral) and indirect (striatopallidal) pathways.[6] The direct pathway, which primarily expresses dopamine D1 receptors, facilitates movement. The indirect pathway, expressing dopamine D2 receptors, inhibits movement. By regulating cAMP and cGMP levels in both pathways, PDE10A is uniquely positioned to modulate the delicate balance of basal ganglia output that governs motor function and behavior.[1][7] Immunohistochemical studies confirm that PDE10A is restricted to MSNs and not found in striatal interneurons.[3] At a subcellular level, PDE10A is concentrated in the dendrites and dendritic spines of MSNs, placing it in close proximity to postsynaptic densities where it can regulate signaling cascades initiated by glutamatergic inputs from the cortex and dopaminergic inputs from the midbrain.[8]

Signaling Pathways and Circuit Modulation

PDE10A acts as a crucial control point in the intracellular signaling cascades downstream of dopamine and glutamate receptors. Its primary function is to terminate cyclic nucleotide signaling, thereby shaping the cellular response to neurotransmitter activity.[1][6]

-

In the Direct Pathway (D1-MSNs): Activation of D1 receptors by dopamine stimulates adenylyl cyclase, leading to an increase in cAMP levels. This activates Protein Kinase A (PKA), which then phosphorylates key substrates like the 32 kDa dopamine- and cAMP-regulated phosphoprotein (DARPP-32). Phosphorylated DARPP-32 (at threonine 34) is a potent inhibitor of protein phosphatase 1 (PP1), leading to a state of enhanced neuronal excitability and potentiation of glutamatergic inputs. PDE10A hydrolyzes cAMP, acting as a brake on this signaling cascade. Inhibition of PDE10A therefore potentiates D1 receptor signaling, enhancing the activity of the direct pathway.[9][10][11]

-

In the Indirect Pathway (D2-MSNs): Activation of D2 receptors inhibits adenylyl cyclase, reducing cAMP production. Concurrently, adenosine A2A receptors, which are co-localized with D2 receptors in these neurons, stimulate cAMP production. PDE10A activity degrades cAMP, influencing the net effect of these opposing signals. By inhibiting PDE10A, the reduction in cAMP degradation can counteract the inhibitory effect of D2 receptor activation and potentiate the excitatory signaling from A2A receptors. This leads to an overall increase in the activity of the indirect pathway, an effect that functionally mimics D2 receptor antagonism.[9][12]

The inhibition of PDE10A effectively increases the responsiveness of MSNs to excitatory cortical stimulation, a key aspect of its modulatory role.[8][13] By elevating both cAMP and cGMP, PDE10A inhibitors activate PKA and lead to the phosphorylation of downstream effectors including DARPP-32, cAMP response element-binding protein (CREB), and the glutamate receptor subunit GluR1, thereby modulating synaptic plasticity and gene expression.[8][14][15]

References

- 1. In vivo microdialysis for striatal DA release [protocols.io]

- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.plos.org [journals.plos.org]

- 5. In vivo single-unit intracellular recordings [bio-protocol.org]

- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 10. Modifying the platform-mediated avoidance task: A new protocol to study active avoidance within a social context in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 12. protocols.io [protocols.io]

- 13. psychogenics.com [psychogenics.com]

- 14. Cell-type specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. psychogenics.com [psychogenics.com]

In Vivo Effects of Mardepodect Hydrochloride on cAMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of Mardepodect hydrochloride (also known as PF-2545920) on cyclic adenosine monophosphate (cAMP) signaling. Mardepodect is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum.[1][2] By inhibiting PDE10A, Mardepodect modulates downstream signaling cascades critical to neuronal function, which has been a key area of investigation for neuropsychiatric disorders.

Core Mechanism of Action

Mardepodect's primary mechanism of action is the potent and selective inhibition of the PDE10A enzyme.[3] PDE10A is responsible for the hydrolysis of both cAMP and cyclic guanosine monophosphate (cGMP), converting them into their inactive forms, AMP and GMP, respectively.[4] By blocking this enzymatic activity, Mardepodect leads to an accumulation of intracellular cAMP and cGMP in PDE10A-expressing neurons.[4] This elevation in cyclic nucleotides subsequently activates downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway for cAMP.

References

Methodological & Application

Application Notes and Protocols for Mardepodect Hydrochloride in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mardepodect hydrochloride (also known as PF-2545920 and MP-10) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3] The PDE10A enzyme is primarily expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward.[4] By inhibiting PDE10A, Mardepodect hydrochloride increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating downstream signaling pathways.[5] These application notes provide an overview of Mardepodect hydrochloride's mechanism of action, recommended dosage ranges for in vivo mouse studies, and detailed experimental protocols.

Mechanism of Action

Mardepodect hydrochloride exerts its effects by selectively inhibiting the PDE10A enzyme, which is responsible for the hydrolysis of cAMP and cGMP.[6] This inhibition leads to an accumulation of these second messengers within the cell, resulting in the activation of protein kinase A (PKA) and protein kinase G (PKG).[7][8] Activated PKA and PKG, in turn, phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression and neuronal function.[5] The potentiation of cAMP and cGMP signaling in the striatum is believed to underlie the therapeutic potential of Mardepodect hydrochloride in neurological and psychiatric disorders.[4]

Data Presentation: Mardepodect Hydrochloride Dosage in Mouse Studies

The following table summarizes the reported dosages of Mardepodect hydrochloride used in various in vivo mouse studies.

| Dosage | Administration Route | Mouse Strain | Observed Effects | Reference |

| 0.03 mg/kg | Intraperitoneal | CF-1 | Increased time spent in the social side of a chamber; dose-dependent decrease in locomotor activity. | [1] |

| 0.3 mg/kg | Intraperitoneal | CF-1 | 3-fold increase in GluR1 phosphorylation; 3-fold increase in CREB S133 phosphorylation. | [1] |

| 0.3-1 mg/kg | Intraperitoneal | CF-1 | Significant decrease in avoidance responding in the conditioned avoidance response (CAR) model. | [1] |

| 1 mg/kg | Subcutaneous | CD-1 | Approximately 3-fold elevation in striatal cGMP. | [1] |

| 1 mg/kg | Oral | Not Specified | ED50 in the conditioned avoidance response (CAR) assay. | [9] |

| 1.5 mg/kg | Not Specified | Wild-type and Foxp1+/- | Daily administration for 29 consecutive days was well-tolerated. | [10] |

| 3 mg/kg | Intraperitoneal | CF-1 | 5.4-fold increase in GluR1 phosphorylation; 4-fold increase in CREB S133 phosphorylation; increased enkephalin and substance-P mRNA levels. | [1] |

| 3.2 mg/kg | Subcutaneous | CD-1 | Approximately 5-fold elevation in striatal cGMP. | [1] |

| 5 mg/kg | Intraperitoneal | CF-1 | 4.1-fold increase in GluR1 phosphorylation; 2.6-fold increase in CREB S133 phosphorylation. | [1] |

| 10 mg/kg | Intraperitoneal | C57Bl/6 & Drd1a-tdTomato | Increased c-Fos immunoreactivity in both D1-positive and D1-negative neurons. | [9] |

Experimental Protocols

Vehicle Preparation

Several vehicle formulations have been successfully used for the administration of Mardepodect hydrochloride in mice. The choice of vehicle may depend on the administration route and the desired solubility.

Formulation 1 (for Intraperitoneal and Oral Administration): This formulation yields a clear solution of ≥ 2.5 mg/mL.

-

Start with a stock solution of Mardepodect hydrochloride in DMSO (e.g., 25.0 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until even.

-

Add 50 µL of Tween-80 and mix until even.

-

Finally, add 450 µL of saline to adjust the volume to 1 mL.[3]

Formulation 2 (for Subcutaneous Administration): This formulation is suitable for subcutaneous injections.

-

Prepare a stock solution of Mardepodect hydrochloride in DMSO.

-

For a 1 mL working solution, add 50 µL of a 16.6 mg/mL clear DMSO stock solution to 950 µL of corn oil and mix evenly.[1]

Administration Protocols

1. Intraperitoneal (IP) Injection:

-

Materials:

-

Mardepodect hydrochloride solution in the desired vehicle.

-

Sterile 1 mL syringes.

-

Sterile 26-27 gauge needles.

-

70% ethanol for disinfection.

-

-

Procedure:

-

Restrain the mouse by scruffing the neck and back to immobilize the head and body.

-

Turn the mouse to expose its abdomen.

-

Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper placement.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions.

-

2. Subcutaneous (SC) Injection:

-

Materials:

-

Mardepodect hydrochloride solution in the desired vehicle.

-

Sterile 1 mL syringes.

-

Sterile 25-27 gauge needles.

-

70% ethanol for disinfection.

-

-

Procedure:

-

Restrain the mouse by scruffing the loose skin over the shoulders.

-

Create a "tent" of skin on the back of the mouse, between the shoulder blades.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle into the base of the skin tent, parallel to the body.

-

Gently aspirate to ensure the needle has not entered a blood vessel.

-

Inject the solution to form a small bleb under the skin.

-

Withdraw the needle and gently massage the area to help disperse the solution.

-

Return the mouse to its cage and monitor for any signs of irritation or distress.

-

3. Oral Gavage (PO):

-

Materials:

-

Mardepodect hydrochloride solution in the desired vehicle.

-

Sterile 1 mL syringes.

-

Flexible plastic or stainless steel gavage needles (20-22 gauge for adult mice).

-

-

Procedure:

-

Measure the correct length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.

-

Restrain the mouse securely by the scruff, ensuring the head and body are in a straight line.

-

Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The mouse should swallow the needle. Do not force the needle.

-

Once the needle has passed into the esophagus, advance it to the pre-measured length.

-

Administer the solution slowly.

-

Withdraw the needle smoothly in one motion.

-

Return the mouse to its cage and monitor for any signs of respiratory distress.

-

Visualizations

Signaling Pathway of Mardepodect Hydrochloride

Caption: Signaling pathway of Mardepodect hydrochloride.

Experimental Workflow for In Vivo Mouse Studies

Caption: General experimental workflow for Mardepodect hydrochloride mouse studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genecards.org [genecards.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Phosphodiesterase 10A inhibitor, MP-10 (PF-2545920), produces greater induction of c-Fos in dopamine D2 neurons than in D1 neurons in the neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Mardepodect Hydrochloride for Intraperitoneal Injection

For Research Use Only. Not for use in humans.

Introduction

Mardepodect hydrochloride (also known as PF-2545920) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A). The PDE10A enzyme is predominantly expressed in the medium spiny neurons of the brain's striatum, a key region for regulating motor control and reward pathways. By inhibiting PDE10A, Mardepodect increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which modulates dopamine receptor signaling. This mechanism of action has made it a compound of interest for investigating potential treatments for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.

These application notes provide detailed protocols for the preparation of Mardepodect hydrochloride for intraperitoneal (IP) injection in preclinical research models.

Data Presentation

Table 1: Solubility of Mardepodect Hydrochloride in Various Solvents

| Solvent | Concentration | Remarks | Source(s) |

| DMSO | ≥ 45 mg/mL (114.66 mM) | Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent. | |

| 78 - 100 mg/mL (198.75 - 254.8 mM) | |||

| Ethanol | 78 - 100 mg/mL | ||

| Water | Insoluble |

Table 2: Recommended Vehicles for In Vivo Intraperitoneal Injection

| Vehicle Composition | Final Concentration of Mardepodect | Source(s) |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.37 mM) | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.37 mM) | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.37 mM) | |

| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Varies based on stock concentration |

Mechanism of Action: Signaling Pathway

The primary mechanism of Mardepodect is the inhibition of the PDE10A enzyme. This inhibition prevents the degradation of cyclic nucleotides cAMP and cGMP, leading to their accumulation within the cell. Elevated levels of these second messengers modulate the activity of downstream signaling pathways, including Protein Kinase A (PKA), and influence the phosphorylation of key proteins like CREB and GluR1. This ultimately affects dopamine receptor signaling, potentiating D1 receptor pathways while inhibiting D2 receptor pathways.

Caption: Mardepodect inhibits PDE10A, increasing cAMP/cGMP and modulating downstream signaling.

Experimental Protocols

The following protocols describe how to prepare Mardepodect hydrochloride for IP injection. It is critical to ensure the compound is fully dissolved. Sonication or gentle heating may be used to aid dissolution if precipitation occurs. Always prepare fresh solutions for immediate use.

Protocol 1: Aqueous-Based Vehicle (Recommended for General Use)

This formulation uses a combination of solvents to achieve a clear, injectable solution.

Materials:

-

Mardepodect hydrochloride powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile, conical tubes

-

Vortex mixer and/or sonicator

Procedure:

-

Weigh Mardepodect: Accurately weigh the required amount of Mardepodect hydrochloride powder in a sterile conical tube.

-

Initial Dissolution in DMSO: Add DMSO to the powder to constitute 10% of the final desired volume. For example, for a final volume of 1 mL, add 100 µL of DMSO. Vortex or sonicate until the powder is completely dissolved.

-

Add PEG300: Add PEG300 to constitute 40% of the final volume (e.g., 400 µL for 1 mL total). Mix thoroughly until the solution is clear.

-

Add Tween-80: Add Tween-80 to constitute 5% of the final volume (e.g., 50 µL for 1 mL total). Mix thoroughly.

-

Final Volume with Saline: Add sterile saline to reach the final desired volume (e.g., 450 µL for 1 mL total). Vortex until the solution is homogenous and clear.

-

Administration: The solution is now ready for intraperitoneal injection. Use immediately for best results.

Protocol 2: Oil-Based Vehicle

This formulation is an alternative for studies requiring a lipid-based vehicle.

Materials:

-

Mardepodect hydrochloride powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile Corn Oil

-

Sterile, conical tubes

-

Vortex mixer and/or sonicator

Procedure:

-

Prepare Stock Solution: First, create a concentrated stock solution of Mardepodect in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved.

-

Dilution in Corn Oil: In a separate sterile tube, add the required volume of corn oil (90% of the final volume).

-

Combine and Mix: Add the DMSO stock solution to the corn oil to constitute the remaining 10% of the final volume. For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.

-

Homogenize: Vortex thoroughly to create a uniform suspension or solution.

-

Administration: Administer the formulation immediately via intraperitoneal injection.

Storage and Stability

-

Powder: Store the solid compound at -20°C for up to 3 years.

-

Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

-

Working Solutions for Injection: It is strongly recommended to prepare these solutions fresh on the day of use.